Akt Inhibitor II, also known as Akt/Protein Kinase B Signaling Inhibitor-2, is a small molecule that selectively inhibits the Akt signaling pathway, which is crucial in regulating cell growth, survival, and metabolism. The Akt pathway is often dysregulated in various cancers, making it a significant target for therapeutic intervention. This compound was identified through screening chemical libraries and has shown promise in inhibiting tumor growth in preclinical models.
Akt Inhibitor II is derived from a series of synthetic compounds designed to target the Akt signaling pathway. It belongs to the class of small molecule inhibitors that specifically interfere with the activity of serine/threonine protein kinases. The classification of these inhibitors can be based on their mechanism of action—either as ATP-competitive inhibitors or non-competitive inhibitors that bind to allosteric sites on the enzyme .
The synthesis of Akt Inhibitor II involves multiple steps:
For instance, a typical synthetic route may involve halogenation of a pyrazolopyrimidine followed by nucleophilic substitution and subsequent deprotection steps to yield the final product .
Akt Inhibitor II has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the Akt protein. The crystal structure reveals binding interactions at the active site and allosteric sites, which are crucial for its inhibitory activity .
Key structural data includes:
Akt Inhibitor II can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
The major products from these reactions can include derivatives with varied biological activities, which may be explored for further therapeutic applications.
Akt Inhibitor II acts primarily by inhibiting the phosphorylation activity of Akt, which is essential for its role in promoting cell survival and proliferation. The inhibition leads to decreased cell growth and increased apoptosis in cancer cells that exhibit constitutive activation of Akt due to genetic alterations .
The mechanism involves:
Relevant physicochemical properties include log P values indicating lipophilicity, which influences bioavailability and permeability across biological membranes.
Akt Inhibitor II has significant scientific uses primarily in cancer research:
The PI3K/Akt/mTOR pathway constitutes a critical intracellular signaling cascade governing fundamental cellular processes including proliferation, survival, metabolism, and protein synthesis. Pathological hyperactivation of this axis, frequently driven by PIK3CA mutations, PTEN loss, receptor tyrosine kinase (RTK) overexpression, or AKT amplification, is a hallmark of diverse cancers [1] [6]. Akt (Protein Kinase B) serves as the central signal transducer within this pathway. Its activation is a tightly regulated, multi-step process initiated by PI3K-generated phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 binding to Akt's pleckstrin homology (PH) domain recruits Akt to the membrane, enabling phosphorylation at two critical residues: Thr³⁰⁸ by phosphoinositide-dependent kinase 1 (PDK1) and Ser⁴⁷³ by the mammalian target of rapamycin complex 2 (mTORC2) [1] [6] [8]. Full Akt activation thus depends on upstream PI3K activity and downstream mTORC2 feedback.
Akt Inhibitor II functions as a potent disruptor of this dynamic signaling equilibrium. By specifically impeding Akt activation (detailed in section 1.2), it prevents the phosphorylation and subsequent inactivation of crucial pathway regulators like the Tuberous Sclerosis Complex (TSC1/TSC2). Normally, Akt phosphorylates TSC2, relieving its suppression of the small GTPase Rheb and allowing Rheb to activate mTORC1 [1]. Consequently, Akt Inhibitor II treatment maintains TSC complex activity, leading to Rheb inhibition and significant downregulation of mTORC1 signaling. This is evidenced by reduced phosphorylation of canonical mTORC1 substrates, ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are essential for ribosome biogenesis and cap-dependent translation initiation [1] [8].
Table 1: Impact of Akt Inhibitor II on PI3K/Akt/mTOR Pathway Dynamics
| Pathway Component | Normal Activation Trigger | Effect of Akt Inhibitor II | Downstream Consequence |
|---|---|---|---|
| Akt (Thr³⁰⁸ & Ser⁴⁷³ Phosphorylation) | PIP3 binding & PDK1/mTORC2 phosphorylation | Direct Inhibition | Blocked signal transduction to downstream effectors |
| TSC2 | Phosphorylation by Akt (inactivates TSC complex) | Reduced Phosphorylation (Increased TSC activity) | Rheb inhibition → mTORC1 suppression |
| mTORC1 (S6K, 4E-BP1) | Activation by Rheb-GTP | Significant Downregulation | Reduced protein translation & ribosome biogenesis |
| mTORC2 (Akt Ser⁴⁷³) | Growth factor signaling | Potential Indirect Feedback Modulation | May further attenuate Akt activation loop |
Furthermore, Akt Inhibitor II disrupts the critical positive feedback loop involving mTORC2-mediated Akt Ser⁴⁷³ phosphorylation. By reducing Akt activity, the inhibitor diminishes signals promoting mTORC2 function, creating a self-reinforcing cycle of pathway suppression [1] [6]. This comprehensive disruption of the PI3K/Akt/mTOR axis dynamics is particularly impactful in cancers exhibiting KRAS mutations, such as non-small cell lung cancer (NSCLC), where the pathway often remains a key dependency despite direct KRAS inhibition [2] [5]. Preclinical evidence demonstrates that KRASᴳ¹²ᴰ-driven cancers exhibit heightened sensitivity to combined KRAS and Akt inhibition compared to KRASᴳ¹²ᶜ mutants, which show stronger reliance on the MAPK pathway [2] [5].
Akt Inhibitor II belongs to the class of substrate-competitive allosteric inhibitors, distinguishing it mechanistically from ATP-competitive compounds. Its primary mechanism of action involves specifically targeting the PH domain of Akt isoforms [3] [4] [6]. The PH domain, located at the N-terminus of Akt, is essential for its activation as it binds PIP3 with high affinity. This binding induces a conformational change in the Akt protein, facilitating its translocation from the cytosol to the inner leaflet of the plasma membrane. Membrane localization is absolutely critical because it brings Akt into proximity with its activating kinases, PDK1 (located at the membrane via its own PH domain) and mTORC2 [1] [8].
Akt Inhibitor II acts as a molecular mimic of PIP3/PIP2 phospholipids. It competitively occupies the lipid-binding pocket within the Akt PH domain. This high-affinity binding prevents the natural ligand, PIP3, from interacting with Akt [3] [4]. Consequently:
Table 2: Mechanism of Substrate-Competitive Akt PH Domain Inhibitors
| Feature | Akt Inhibitor II (Substrate-Competitive) | ATP-Competitive Inhibitors (e.g., Capivasertib, Ipatasertib) |
|---|---|---|
| Binding Site | Pleckstrin Homology (PH) Domain | ATP-binding pocket within Kinase Domain |
| Target Specificity | High (blocks Akt activation specifically) | Potentially lower (kinase domain homology across AGC kinases) |
| Mechanism | Competes with PIP3/PIP2; prevents membrane recruitment & conformational change | Competes with ATP; prevents catalytic activity of already localized/phosphorylated Akt |
| Effect on Phosphorylation | Prevents Thr³⁰⁸ and Ser⁴⁷³ phosphorylation | Does not prevent phosphorylation; inhibits kinase activity of phosphorylated Akt |
| Downstream Impact | Blocks signaling initiation | Blocks signal propagation |
This mechanism offers a distinct advantage in targeting oncogenic Akt signaling upstream of kinase activity itself. By preventing the very first step of Akt activation (membrane recruitment), Akt Inhibitor II effectively shuts down the entire signaling cascade emanating from Akt, regardless of the upstream trigger (RTK, PI3K mutation, PTEN loss). This contrasts with ATP-competitive inhibitors, which target the kinase activity of Akt molecules that may have already undergone membrane translocation and partial phosphorylation [3] [6]. Preclinical studies utilizing compounds like perifosine (a related alkylphospholipid PH domain inhibitor) and MK-2206 (an allosteric pan-Akt inhibitor) validate this approach, demonstrating significant suppression of Akt phosphorylation and downstream signaling in cancer models [3] [4] [6].
The profound oncogenic effects of Akt stem from its phosphorylation of a vast network (>100 known) of downstream substrates involved in diverse cellular processes. Akt Inhibitor II, by preventing Akt activation, consequently dysregulates the phosphorylation status and functional activity of critical downstream effectors, leading to anti-tumorigenic outcomes:
Table 3: Key Downstream Effectors Modulated by Akt Inhibitor II
| Downstream Effector | Akt Phosphorylation Site | Consequence of Akt Phosphorylation | Effect of Akt Inhibitor II (Loss of Phosphorylation) | Primary Cellular Outcome |
|---|---|---|---|---|
| PRAS40 | Thr²⁴⁶ | Inactivation & cytosolic sequestration (relieves mTORC1 inhibition) | Activation & mTORC1 binding | mTORC1 Suppression (Reduced protein synthesis, growth) |
| GSK-3β | Ser⁹ | Inactivation (kinase activity suppressed) | Activation (kinase activity sustained) | Growth Suppression (Cyclin D1/c-Myc/β-catenin degradation) |
| FoxO1/3a | FoxO1: Thr²⁴, Ser²⁵⁶, Ser³¹⁹ | Inactivation, nuclear export, degradation | Activation, nuclear accumulation | Cell Cycle Arrest & Apoptosis (↑p21/p27, ↑Bim/PUMA/FasL) |
| BAD | Ser¹³⁶ | Inactivation, sequestered by 14-3-3 | Activation | Apoptosis Promotion (Pro-apoptotic BCL-2 family activity) |
| TSC2 | Multiple sites | Inactivation (TSC complex inhibited) | Activation (TSC complex active) | mTORC1 Suppression (Rheb inhibition) |
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1